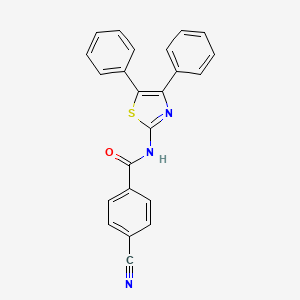

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a compound with the molecular formula C23H15N3OS . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of cyanoacetamide derivatives like this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Antibacterial Agents

A study by Palkar et al. (2017) synthesized analogs similar to the target compound, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The research highlights the potential of such compounds in developing new antibacterial agents, emphasizing their effectiveness at non-cytotoxic concentrations (Palkar et al., 2017).

Colorimetric Sensing of Fluoride Anions

Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, showcasing their application in colorimetric sensing of fluoride anions. This study suggests the potential use of the target compound in environmental monitoring and analytical chemistry, especially for detecting fluoride ions in solutions (Younes et al., 2020).

Anticancer Activity

Tiwari et al. (2017) reported the synthesis of compounds containing thiadiazole and benzamide groups, which showed significant anticancer activity against various human cancer cell lines. This research underlines the therapeutic potential of compounds related to 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide in oncology, offering a basis for further investigation into their use as anticancer agents (Tiwari et al., 2017).

Antioxidant Activity

Cabrera-Pérez et al. (2016) synthesized benzothiazole derivatives, including compounds similar to the target molecule, and evaluated their antioxidant activity. The results indicate that these compounds could serve as effective antioxidants, potentially applicable in conditions related to oxidative stress (Cabrera-Pérez et al., 2016).

Dye-Sensitized Solar Cells

Yang et al. (2016) explored the influence of electron-acceptors on the performance of dye-sensitized solar cells, highlighting the role of cyano-containing compounds in improving cell efficiency. This study points to the potential application of the target compound in renewable energy technologies, especially in the design and optimization of photovoltaic devices (Yang et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is the insect ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides .

Mode of Action

The compound interacts with its target, the RyR, potentially acting as an activator . This interaction can lead to changes in the receptor’s function, which can have downstream effects on the insect’s physiology .

Result of Action

The result of the action of this compound is likely to be insecticidal, given its target and mode of action . Most of the compounds in the same series showed moderate to high insecticidal activities against the diamondback moth (Plutella xylostella) at four concentrations .

Direcciones Futuras

Given the wide range of biological activities exhibited by thiazole derivatives , future research could focus on synthesizing new compounds related to this scaffold and evaluating their biological activities. This could lead to the development of new drug molecules with lesser side effects. The design and structure-activity relationship of bioactive molecules could also be a focus of future research .

Análisis Bioquímico

Biochemical Properties

The thiazole ring in 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can undergo electrophilic substitution and nucleophilic substitution .

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

Thiazole derivatives have been found to interact with various biomolecules .

Temporal Effects in Laboratory Settings

In a study, cells were exposed to thiazole derivatives for 72 hours .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3OS/c24-15-16-11-13-19(14-12-16)22(27)26-23-25-20(17-7-3-1-4-8-17)21(28-23)18-9-5-2-6-10-18/h1-14H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPDSZPBRKRRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)

![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2697306.png)

![3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2697307.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2697313.png)